2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
CAS No.: 712293-71-5
Cat. No.: VC2000811
Molecular Formula: C10H9N5S
Molecular Weight: 231.28 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline - 712293-71-5](/images/structure/VC2000811.png)
Specification
CAS No. | 712293-71-5 |
---|---|
Molecular Formula | C10H9N5S |
Molecular Weight | 231.28 g/mol |
IUPAC Name | 2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Standard InChI | InChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-4-2-3-5-8(7)11/h2-5H,11H2,1H3 |
Standard InChI Key | ZIXNHSCYSLHVCD-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1N=C(S2)C3=CC=CC=C3N |
Canonical SMILES | CC1=NN=C2N1N=C(S2)C3=CC=CC=C3N |
Introduction
Chemical Properties and Structural Characterization
2-(3-Methyl- triazolo[3,4-b] thiadiazol-6-yl)aniline, also known as 2-(3-methyl[1,2,]triazolo[3,4-b] thiadiazol-6-yl)benzenamine, is an organic compound characterized by a complex heterocyclic structure. The compound features a fused ring system comprising a triazole and thiadiazole, with a methyl substituent at the 3-position of the triazole ring and an aniline group at the 6-position of the thiadiazole ring . This structural arrangement creates a molecule with multiple nitrogen atoms in the heterocyclic system, enabling hydrogen bonding interactions with biological targets. The presence of the amine group in the ortho position of the phenyl ring further enhances its potential for forming hydrogen bonds and other non-covalent interactions with receptor sites.
Basic Physicochemical Properties
The compound is characterized by the following fundamental properties:
Property | Value |
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CAS Number | 712293-71-5 |
Molecular Formula | C10H9N5S |
Molecular Weight | 231.28 g/mol |
IUPAC Name | 2-(3-methyl- triazolo[3,4-b] thiadiazol-6-yl)aniline |
Hazard Classification | Irritant (Xi) |
The molecular structure contains five nitrogen atoms and one sulfur atom arranged in a fused heterocyclic system, contributing to its potential biological activity . The primary amine group on the benzene ring provides a reactive site for further functionalization, allowing for the synthesis of derivatives with modified properties. The compound exists as a solid at room temperature, although specific information about its melting point and solubility parameters is limited in the available literature.
Synthesis and Preparation Methods
The synthesis of 2-(3-Methyl- triazolo[3,4-b][1,3,]thiadiazol-6-yl)aniline typically involves multi-step organic reactions focusing on the construction of the heterocyclic core followed by appropriate functionalization. Several synthetic approaches have been documented for related triazolothiadiazole derivatives, which can be adapted for the preparation of this specific compound. The synthesis generally requires precise control of reaction conditions to ensure regioselectivity and high yields, particularly in the cyclization steps that form the fused ring system.
Conventional Synthetic Routes
One common approach for synthesizing triazolothiadiazole derivatives involves the cyclization of 4-amino-5-mercapto-4H-1,2,4-triazoles with appropriate aldehydes or other carbonyl compounds . This synthetic pathway typically proceeds through the following stages: formation of the 4-amino-5-mercapto-4H-1,2,4-triazole scaffold, condensation with ortho-substituted benzaldehydes to form Schiff bases, and subsequent cyclization to generate the fused triazolothiadiazole system. Another established method involves the bromination of 4-arylideneamino triazole derivatives in acetic acid in the presence of anhydrous sodium acetate, which affords the corresponding triazolo[3,4-b] thiadiazoles via dehydrobromination mechanisms .
Research demonstrates that room temperature (25°C) bromination reactions can effectively produce these heterocyclic systems, providing a relatively mild and accessible synthetic approach . The starting materials for these reactions typically include substituted hydrazinyl compounds, carbon disulfide, and various aldehydes, which undergo sequential transformations to build the complex heterocyclic framework. The specific reagents and conditions must be carefully selected to ensure proper orientation of the aniline group at the desired position.
Modern Synthetic Approaches
Recent advances in synthetic methodologies have led to more efficient approaches for preparing triazolothiadiazole derivatives. Microwave-assisted synthesis has emerged as a particularly valuable technique, significantly reducing reaction times while improving yields and product purity . Under microwave irradiation, 2-methyl-3-[4-amino-5-mercapto-4H- triazol-3-yl]-1H-indole can be effectively condensed with different aldehydes, providing a rapid route to structurally diverse triazolothiadiazole compounds .
One-pot multicomponent reactions represent another modern approach that minimizes purification steps and maximizes efficiency in the synthesis of these complex heterocycles. These methods often employ catalysts such as acid catalysts or base promoters to facilitate the formation of the triazolothiadiazole scaffold. Green chemistry approaches utilizing environmentally friendly solvents and catalysts have also been developed, aligning with current trends toward more sustainable chemical processes.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is essential for optimizing the therapeutic potential of 2-(3-Methyl- triazolo[3,4-b] thiadiazol-6-yl)aniline and related compounds. Systematic analysis of structural variations and their effects on biological activity provides valuable insights for rational drug design. By examining the biological profiles of related derivatives, patterns emerge that can guide the development of more potent and selective compounds.
Impact of Additional Substituents
Future Research Directions
The unique structural features and promising biological activities of 2-(3-Methyl- triazolo[3,4-b] thiadiazol-6-yl)aniline highlight several potential avenues for future research. Further investigation of this compound and its derivatives could lead to significant advances in medicinal chemistry and drug development. The versatility of the triazolothiadiazole scaffold provides numerous opportunities for structural modification and optimization of biological activities.
Synthetic Methodology Development
Developing more efficient and sustainable synthetic methods for preparing 2-(3-Methyl- triazolo[3,4-b] thiadiazol-6-yl)aniline and related compounds represents an important research direction. Future work could focus on:
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Optimization of microwave-assisted synthesis protocols to improve yields and reduce reaction times .
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Development of catalytic methods that enable more selective functionalization of the triazolothiadiazole scaffold.
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Exploration of green chemistry approaches, including solvent-free reactions and the use of environmentally benign catalysts.
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Design of one-pot multicomponent reactions that streamline the synthesis process and reduce waste generation.
These methodological advancements would facilitate the preparation of diverse libraries of triazolothiadiazole derivatives, enabling more comprehensive structure-activity relationship studies and accelerating drug discovery efforts.
Expanded Biological Evaluation
Comprehensive biological evaluation of 2-(3-Methyl-[1,2,]triazolo[3,4-b] thiadiazol-6-yl)aniline is essential for understanding its full therapeutic potential. Future research should include:
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Detailed investigation of anticancer activities against diverse cancer cell lines, including determination of IC50 values and elucidation of mechanisms of action.
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Evaluation of antimicrobial properties against a wide range of pathogens, including drug-resistant strains.
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Assessment of potential anti-inflammatory, antiviral, and other biological activities.
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In vivo studies to determine pharmacokinetic properties, bioavailability, and toxicity profiles.
These studies would provide valuable insights into the therapeutic potential of 2-(3-Methyl- triazolo[3,4-b] thiadiazol-6-yl)aniline and guide the development of optimized derivatives with enhanced efficacy and safety profiles.
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